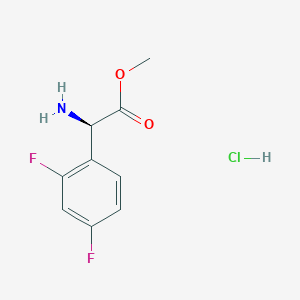

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

Description

“(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride” (CAS: 1958125-88-6) is a fluorinated aromatic amino ester hydrochloride with the molecular formula C₉H₁₀ClF₂NO₂ and a molecular weight of 237.63 g/mol . It is a chiral compound due to the (R)-configuration at the amino-bearing carbon. This compound is primarily used in pharmaceutical research, particularly in synthesizing enantiomerically pure intermediates for drug development.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIXPMPFXKDMQH-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=C(C=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1958125-88-6 | |

| Record name | Benzeneacetic acid, α-amino-2,4-difluoro-, methyl ester, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1958125-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 2,4-difluorobenzaldehyde with methylamine to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Esterification: The amine is subsequently esterified with methyl chloroformate to form the desired ester.

Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Reaction Conditions

-

Acidic Hydrolysis : 6 M HCl, reflux (12–24 hrs).

-

Basic Hydrolysis : 2 M NaOH, 80°C (8–12 hrs).

Products :

-

Primary Product : 2-Amino-2-(2,4-difluorophenyl)acetic acid.

-

Byproduct : Methanol.

Mechanism :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the ester bond (Figure 1).

Nucleophilic Substitution at the Amino Group

The primary amine participates in substitution reactions with electrophiles, enabling functionalization for drug design.

Key Applications :

-

Acylated derivatives exhibit enhanced metabolic stability.

-

Tosyl derivatives serve as intermediates for cross-coupling reactions .

Neutralization to Freebase Amine

The hydrochloride salt reversibly converts to the freebase amine under basic conditions, facilitating further transformations:

Reaction :

Conditions :

Utility :

-

Freebase forms are preferred for reactions requiring non-ionic intermediates (e.g., organometallic couplings) .

Catalytic Decomposition Pathways

Under transition-metal catalysis, the compound undergoes complex rearrangements. For example:

Rhodium-Catalyzed Decomposition (analogous to thiazinane systems ):

-

Catalyst : Rh₂(OAc)₄ (2 mol%).

-

Products : Enamino esters via carbene intermediates and phenyl migration (Figure 2).

Significance :

-

Highlights potential for generating structurally diverse scaffolds under controlled conditions.

Comparative Reactivity of Halogenated Derivatives

| Derivative | Reactivity Profile | Unique Features |

|---|---|---|

| Dichlorophenyl | Enhanced electrophilic substitution | Higher steric hindrance |

| Difluorophenyl | Improved metabolic stability | Stronger C–F bond |

| Trifluoromethyl | Increased lipophilicity | Electron-withdrawing effects |

Scientific Research Applications

Pharmaceutical Research

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is being investigated for its potential therapeutic applications. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity : The compound has shown promise in inhibiting certain bacterial strains.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its unique difluorophenyl substitution allows for:

- Enhanced Reactivity : The difluorophenyl group can facilitate various chemical reactions, including nucleophilic substitutions and reductions .

Biological Studies

The compound is under investigation for its interactions with biological targets:

- Receptor Binding Studies : It may bind to specific receptors, influencing their activity and providing insights into drug design .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial properties against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research published in a pharmacology journal highlighted the compound's potential as a selective inhibitor of a key enzyme involved in cancer metabolism. In vitro assays showed a dose-dependent inhibition, suggesting its utility in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Solubility : Solubility varies by solvent; preparation of stock solutions requires solvent optimization (e.g., heating to 37°C and sonication may enhance dissolution) .

- Storage : Stable at room temperature when sealed and dry. For long-term storage, –80°C (6 months) or –20°C (1 month) is recommended .

- Purity : >97.00%, with certificates of analysis (COA) and safety data sheets (SDS) available .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Structurally related compounds share the core 2-amino-2-(fluorophenyl)acetate backbone but differ in substituents, stereochemistry, or counterions. Below is a comparative analysis:

Notes:

- Similarity Scores : Calculated using cheminformatics tools, these scores reflect structural and electronic overlaps. Higher scores (e.g., 0.78 for Ethyl 2-(2,6-difluorophenyl)acetate) indicate closer analogs .

- Chirality : The (R)-configuration in the target compound contrasts with racemic or (S)-enantiomers in others, impacting receptor binding in drug candidates .

Physicochemical Properties

Solubility and Stability

- The 2,4-difluoro substitution in the target compound enhances polarity compared to mono-fluoro analogs (e.g., 4-fluoro derivative), improving solubility in polar aprotic solvents .

- Hydrochloride salts (e.g., target compound) generally exhibit better crystallinity and stability than free bases .

Biological Activity

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula CHClFNO and a molecular weight of 237.63 g/mol. It is recognized for its diverse applications in medicinal chemistry and biological research. This compound features a difluorophenyl group, which contributes to its unique biological activity and potential therapeutic uses.

- CAS Number: 1958125-88-6

- Molecular Formula: CHClFNO

- Molecular Weight: 237.63 g/mol

- IUPAC Name: Methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate; hydrochloride

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer and antiviral agent.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, studies have shown that halogenated phenyl derivatives can enhance anti-HIV activity. The presence of fluorine atoms in the phenyl ring can modulate this activity, with varying effects depending on the specific substitution pattern on the aromatic ring .

Anticancer Potential

Several studies have reported the anticancer properties of related compounds. For example, one study demonstrated that a derivative with a similar structure exhibited an IC value of 0.69 µM against U2OS osteosarcoma cells and 0.70 µM against HeLa cervical carcinoma cells . This suggests that this compound may also possess significant anticancer activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The difluorophenyl group is crucial for binding to target proteins or enzymes, which modulates their activity and can lead to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC Value | Cell Line/Model |

|---|---|---|---|

| Antiviral | Similar Derivative | 0.0364 µM | MT-4 Cells |

| Anticancer | Similar Derivative | 0.69 µM | U2OS Cells |

| Anticancer | Similar Derivative | 0.70 µM | HeLa Cells |

Case Study: Antiviral Efficacy

A recent study explored the antiviral efficacy of fluorinated compounds against HIV-1. The results indicated that compounds with a difluorophenyl moiety showed enhanced potency compared to their non-fluorinated counterparts. Specifically, the presence of fluorine atoms was linked to improved binding affinity to viral targets, suggesting a promising avenue for developing new antiviral therapies .

Case Study: Anticancer Activity

In another investigation, researchers evaluated the effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity against both U2OS and HeLa cells, indicating its potential as a chemotherapeutic agent . The study emphasized the importance of structure-activity relationships in optimizing the efficacy of such compounds.

Q & A

Q. What are the recommended enantioselective synthesis methods for (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride?

- Methodological Answer : Chiral synthesis can be achieved via enzymatic resolution using nitrilases. For example, nitrilase-catalyzed hydrolysis in methanol/water (pH 8, 37°C) followed by HCl acidification (pH 2) yields enantiomerically pure amino acid derivatives . This approach avoids racemization and is scalable for academic research. Alternative routes include asymmetric hydrogenation or chiral auxiliaries, though these may require optimization for fluorinated substrates.

Q. How is the chiral purity of this compound validated in academic settings?

- Methodological Answer : Chiral purity is confirmed using HPLC with chiral stationary phases (e.g., CHIRALPAK® columns) or polarimetry. For structural validation, X-ray crystallography (as demonstrated in Acta Crystallographica reports for analogous fluorophenyl compounds) provides definitive stereochemical assignment . Nuclear Overhauser Effect (NOE) NMR experiments can further resolve spatial arrangements of the 2,4-difluorophenyl group .

Q. What are the critical parameters for maintaining compound stability during storage?

- Methodological Answer : Store as a hydrochloride salt at -20°C in airtight, moisture-free containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation . Purity (>97%) should be verified via LC-MS before use in sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., ester hydrolysis or racemization). Optimize reaction conditions by:

- Temperature control : Lower temperatures (0–5°C) during HCl salt formation reduce byproducts .

- Solvent selection : Use anhydrous methanol or ethanol to minimize hydrolysis .

- Catalyst screening : Test immobilized nitrilases or transition-metal catalysts for improved enantioselectivity .

Document intermediates via LC-MS or GC-MS to identify bottlenecks .

Q. What analytical strategies are used to characterize regioisomeric impurities in fluorinated derivatives?

- Methodological Answer :

- 19F NMR : Distinguishes 2,4-difluorophenyl regioisomers via distinct coupling patterns (e.g., J = 8–12 Hz for adjacent fluorines) .

- High-resolution mass spectrometry (HRMS) : Identifies halogenated byproducts (e.g., chloro-fluoro contaminants from incomplete substitution) .

- X-ray crystallography : Resolves ambiguities in substitution patterns, as demonstrated for structurally similar dichlorophenyl acetates .

Q. How does the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the ester carbonyl toward nucleophilic attack. However, steric hindrance from the ortho-fluorine may slow reactions. Comparative kinetic studies with mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives) reveal rate differences . Computational modeling (DFT) can predict reactive sites and guide functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.